Structural Differentiation from the Closest Published Analog (CAS 919848-67-2) via Sulfonyl Group Architecture
The target compound differs from the closest analog with a known CAS entry, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 919848-67-2), solely in the sulfonyl group architecture: a benzylsulfonyl (–CH2–SO2–) moiety versus a methylsulfonylphenyl (–SO2–C6H4–CH3) moiety . This single structural variation alters the linker flexibility, electronic distribution, and spatial orientation of the sulfonyl group, all of which are critical determinants of kinase ATP-binding site complementarity and substrate binding site interactions based on class-level SAR [1]. However, no direct experimental head-to-head comparison of the two compounds' biological activity has been published in peer-reviewed literature. Consequently, claims of differential potency, selectivity, or cellular efficacy cannot be substantiated by direct quantitative evidence.
| Evidence Dimension | Molecular structure (sulfonyl group architecture) |
|---|---|
| Target Compound Data | Benzylsulfonyl (–CH2–SO2–) attached to acetamide nitrogen |
| Comparator Or Baseline | CAS 919848-67-2: 4-(methylsulfonyl)phenyl (–SO2–C6H4–CH3) group attached to acetamide carbon |
| Quantified Difference | No biological activity comparison data available; structural difference is qualitative |
| Conditions | Structural comparison by molecular formula and SMILES notation |
Why This Matters
This qualitative structural difference is the sole verifiable basis for selecting this compound over CAS 919848-67-2; procurement decisions must acknowledge the absence of comparative pharmacological data.
- [1] Fallah-Tafti, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. View Source
